molecular formula C9H11N5O2S B11255720 N-((1-phenyl-1H-tetrazol-5-yl)methyl)methanesulfonamide

N-((1-phenyl-1H-tetrazol-5-yl)methyl)methanesulfonamide

Cat. No.: B11255720
M. Wt: 253.28 g/mol
InChI Key: DJLGUTYBEYSHJX-UHFFFAOYSA-N
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Description

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values

Preparation Methods

The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE can be approached through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as proteases, which play a role in various diseases. The tetrazole ring is crucial for binding to the active site of the enzyme, while the methanesulfonamide group enhances the compound’s stability and solubility .

Comparison with Similar Compounds

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE can be compared with other tetrazole derivatives, such as:

The uniqueness of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE lies in its combination of the tetrazole ring and the methanesulfonamide group, which provides a balance of stability, solubility, and biological activity.

Properties

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide

InChI

InChI=1S/C9H11N5O2S/c1-17(15,16)10-7-9-11-12-13-14(9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3

InChI Key

DJLGUTYBEYSHJX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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